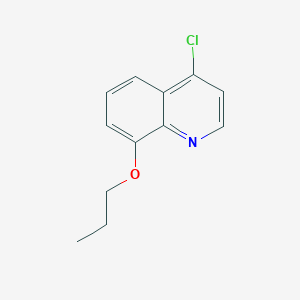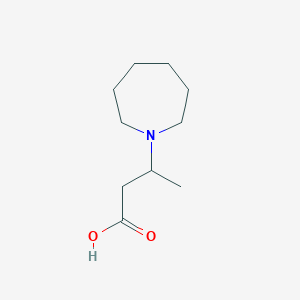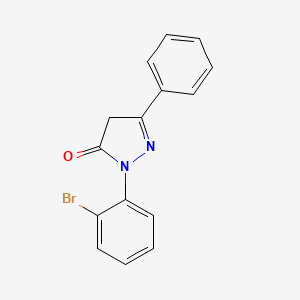
3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” is a synthetic compound with a CAS Number of 1157922-50-3 . It has a molecular weight of 285.32 . The IUPAC name for this compound is N-(4-fluorophenyl)-N’-(1,2,3,4-tetrahydro-5-isoquinolinyl)urea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, including compounds like 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain THIQ derivatives have been found to possess neuroprotective properties, such as preventing Parkinsonism in mammals. These compounds have also been investigated for their anticancer properties, with some derivatives being studied as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise in various therapeutic areas including cancer, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Urea Derivatives in Medicinal Chemistry
Urea derivatives are known for their unique hydrogen bonding capabilities, making them crucial in drug-target interactions. These derivatives, including this compound, are incorporated into small molecules that display a wide range of bioactivities. Research has demonstrated the importance of urea in drug design, with various urea derivatives being investigated as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. This highlights the significance of urea moieties in medicinal chemistry and their potential to contribute to the development of new therapeutic agents with improved selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQYFRYZYRUCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
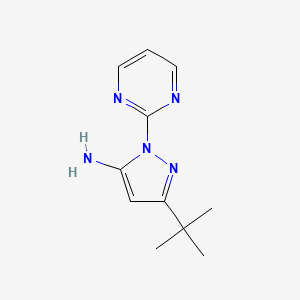
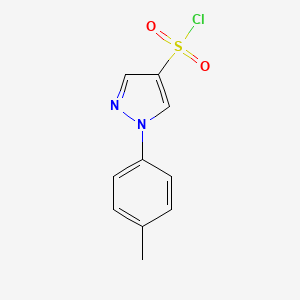
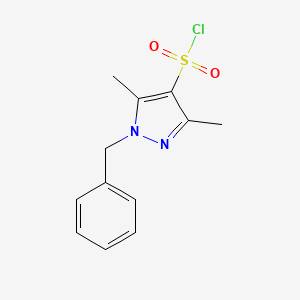
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
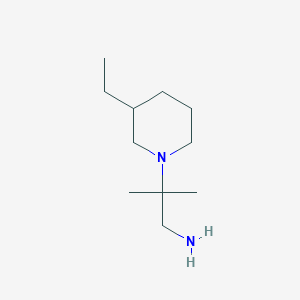
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
